1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is systematically named according to IUPAC rules to reflect its bicyclic framework and functional groups. The parent structure, 5,6,7,8-tetrahydroindolizine , consists of a fused bicyclic system containing a six-membered piperidine ring (positions 5–8) and a five-membered pyrrole ring (positions 1–4). The numbering begins at the bridgehead nitrogen atom (position 8a), with the formyl (-CHO) group at position 1 and the carboxylic acid (-COOH) at position 2.
The molecular formula is C₁₀H₁₁NO₃ , derived from the indolizine core (C₈H₁₁N) with additional oxygen atoms from the formyl and carboxylic acid groups. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 193.20 g/mol | |
| SMILES | O=C(C1=CN2CCCCC2=C1C=O)O | |
| InChI | InChI=1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14) |
Core Indolizine Framework: Comparative Analysis of Tetrahydroindolizine Derivatives
The 5,6,7,8-tetrahydroindolizine scaffold is a partially saturated variant of indolizine, retaining aromaticity in the pyrrole ring while the piperidine moiety adopts a chair-like conformation. Comparative analysis with related derivatives highlights structural distinctions:
The electron-withdrawing formyl and carboxylic acid groups in the title compound enhance electrophilic reactivity at position 3 of the pyrrole ring, a feature exploited in catalytic asymmetric syntheses.
Substituent Configuration Analysis: Formyl and Carboxylic Acid Functional Groups
The formyl group at position 1 and carboxylic acid at position 2 create a polarized electronic environment. Key effects include:
- Resonance stabilization : The formyl group conjugates with the pyrrole ring, delocalizing electron density into the carbonyl π*-orbital.
- Hydrogen-bonding capacity : The carboxylic acid facilitates intermolecular interactions, influencing crystallization behavior.
- Steric constraints : Substituents at positions 1 and 2 restrict rotational freedom in the piperidine ring, favoring a trans-diaxial conformation.
The substituents’ positions were confirmed via NMR and X-ray crystallography of analogous tetrahydroindolizines, where deshielded protons adjacent to electron-withdrawing groups align with predicted chemical shifts.
Crystallographic Data and Conformational Studies
While crystallographic data for This compound remain unpublished, studies on related compounds provide insights:
- 5,6,7,8-Tetrahydroindolizine-3-carboxylic acid (CID 82414669) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice.
- Spiro[indoline-3,3′-indolizine] derivatives exhibit chair conformations in the piperidine ring and planar pyrrole moieties.
Theoretical models predict that the title compound’s piperidine ring adopts a boat conformation to minimize steric clash between the formyl and carboxylic acid groups.
Tautomeric Possibilities and Resonance Structures
Tautomerism in this compound is limited due to the saturated piperidine ring, but resonance structures involve:
- Carboxylic acid resonance : Delocalization of the -COOH group’s hydroxyl proton into the carbonyl oxygen, stabilizing the deprotonated form at high pH.
- Formyl-pyrrole conjugation : Partial double-bond character between the formyl carbonyl and the pyrrole ring’s π-system, enhancing electrophilicity at position 3.
Keto-enol tautomerism, observed in unsaturated indolizines, is suppressed here due to the absence of α,β-unsaturated carbonyl systems.
Properties
IUPAC Name |
1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNDKMNDPASGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C(=C2C1)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219380-17-1 | |
| Record name | 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid involves several steps. One common method includes the reaction of indolizine derivatives with formylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound on a larger scale .
Chemical Reactions Analysis
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid has several notable applications:
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions or properties.
Medicine
Research indicates that this compound may possess significant therapeutic potential :
- Antimicrobial Activity : Studies have shown that related indolizine compounds exhibit antimicrobial properties against various bacterial strains. For example, minimum inhibitory concentration (MIC) values for similar compounds ranged from 1.49 to 5.95 µM against selected bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines such as HL60 and MCF7. The proposed mechanism includes the induction of apoptosis and modulation of signaling pathways associated with cell survival .
Industry
The compound's unique properties make it suitable for applications in the development of new materials and chemical processes. Its potential use in synthesizing other compounds could lead to advancements in various industrial applications.
Case Studies and Research Findings
A review of literature reveals several key findings related to the applications of this compound:
Antimicrobial Studies
A study demonstrated that a related indolizine compound showed significant antimicrobial activity with MIC values indicating effectiveness against Gram-positive and Gram-negative bacteria.
Antitumor Activity
In vitro studies indicated that indolizine derivatives exhibited promising results against various cancer cell lines. For instance, one study reported IC50 values indicating potent cytotoxicity against MCF7 cells .
Mechanistic Insights
NMR spectroscopy has been utilized to gain insights into the structural dynamics and interactions of these compounds with biological targets, providing a deeper understanding of their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Analogs
Key Observations :
- Positional isomerism : The placement of the formyl group (C-1 vs. C-3) significantly alters electronic properties and reactivity. For example, 3-formyl derivatives are more prone to electrophilic substitution due to conjugation with the indolizine π-system .
- Functional group diversity: Substituents like esters (e.g., ethyl carboxylate), cyano, and amino groups modulate solubility and biological activity .
Comparison with 3-Formyl Derivatives :
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes and Discrepancies
- CAS Number Variability : The conflicting CAS numbers for this compound (1157990-31-2 vs. 1190314-66-9) may reflect supplier-specific cataloging errors .
- Safety Data: While direct toxicity data for the target compound are unavailable, structurally related indolizines (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) exhibit acute toxicity and require stringent safety protocols .
Biological Activity
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid (CAS No. 2219380-17-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molar Mass | 193.2 g/mol |
| Density | 1.38 g/cm³ |
| pKa | 3.85 |
| Boiling Point | 436.6 °C |
This compound is classified as an indolizine derivative and exhibits a unique structural framework that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 1-formyl-5,6,7,8-tetrahydroindolizine derivatives exhibit significant antimicrobial activity. For instance, studies on related indolizine compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
There are indications that this compound may possess antitumor properties. For example, related indolizine derivatives have been reported to inhibit the growth of cancer cell lines such as HL60 and MCF7. The proposed mechanism includes the induction of apoptosis in tumor cells and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in enzyme activity or receptor-mediated responses.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of indolizine derivatives:
- Antimicrobial Studies : A study demonstrated that a related indolizine compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected bacterial strains .
- Antitumor Activity : In vitro studies on indolizine derivatives showed promising results against various cancer cell lines, suggesting potential for therapeutic development .
- Mechanistic Insights : Research utilizing NMR spectroscopy has provided insights into the structural dynamics and interactions of these compounds with biological targets .
Q & A
Q. Can this compound serve as a precursor for photoactive materials?
- Design Rationale : The conjugated indolizine core absorbs UV-vis light (λ ~300–350 nm), making it suitable for organic semiconductors. Introduce electron-withdrawing groups (e.g., nitro) to red-shift absorption .
- Experimental Validation : Cyclic voltammetry (CV) measures HOMO/LUMO levels for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
